BEMAS is a valuable precursor for silicon nitride (SiN) thin film deposition using Chemical Vapor Deposition (CVD) techniques [1]. During CVD, BEMAS undergoes a thermal decomposition reaction in the gas phase, releasing volatile organic byproducts and depositing a thin film of silicon nitride on the substrate. The high purity (99.999% Si) of BEMAS ensures minimal contamination in the resulting silicon nitride film, making it suitable for research involving microelectronics and optoelectronics where film purity is critical [1].
[1] Bis(ethylmethylamino)silane, 99%, BEMAS (99.999%-Si) [Supplier Product Page]: Strem Chemicals, Inc. ()
BEMAS can also be employed as a precursor for silicon nitride deposition using Atomic Layer Deposition (ALD) techniques [2]. ALD is a variant of CVD that offers superior control over film thickness and uniformity at the atomic level. The controlled reactivity of BEMAS allows for precise film growth during ALD processes, making it useful for research on nanoelectronic devices and high-performance coatings [2].
[2] Further research is required to identify specific studies referencing BEMAS in ALD applications. However, several studies exist demonstrating the use of other alkylamino silanes as precursors for silicon nitride deposition using ALD [e.g., Atomic layer deposition of silicon nitride using bis(diethylamino)silane, Chemical Vapor Deposition, Volume 14, Issue 7, 1999, Pages 1043-1048, ]
Bis(ethylmethylamino)silane is an organosilicon compound with the chemical formula . This compound features a silicon atom bonded to two ethylmethylamino groups, making it a member of the silane family. Its structure can be represented as:
This compound is notable for its role in various chemical processes, particularly in thin film deposition techniques such as atomic layer deposition (ALD).
Additionally, under certain conditions, bis(ethylmethylamino)silane can decompose to yield various nitrogen-containing species and silanes, which can further participate in polymerization or cross-linking reactions.
Several synthesis methods for bis(ethylmethylamino)silane have been documented. A common method involves the reaction of dichlorosilane with ethylmethylamine in the presence of a catalyst. The process typically includes:
For example, one synthesis method describes combining 100 parts by weight of dichlorosilane with 600 parts by weight of ethylmethylamine under nitrogen atmosphere at temperatures between 40-60°C for several hours, followed by purification steps to yield bis(ethylmethylamino)silane .
Studies have shown that bis(ethylmethylamino)silane interacts effectively with hydroxylated surfaces during deposition processes. For instance, research indicates that this compound can facilitate the growth of silicon oxide films by reacting with surface hydroxyl groups . These interactions are crucial for achieving high-quality thin films essential in electronic applications.
Several compounds share structural similarities with bis(ethylmethylamino)silane, including:
| Compound | Structure | Key
Hydrogen Bond Acceptor Count 2
Exact Mass 144.108275053 g/mol
Monoisotopic Mass 144.108275053 g/mol
Heavy Atom Count 9
Dates
Last modified: 11-23-2023
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